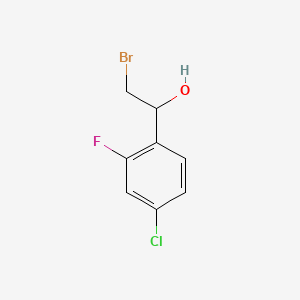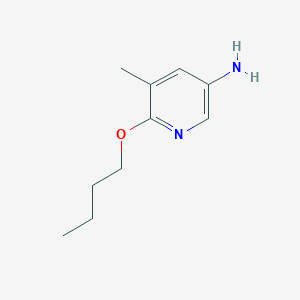
4-(bromomethyl)-3-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-ethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromomethyl group and an ethyl group on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3-ethyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach ensures consistent product quality and higher yields. The use of N-bromosuccinimide as a brominating agent is common in these methods .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-ethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-ethyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-ethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(bromomethyl)-3-ethyl-1H-pyrazole involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in target molecules. This reactivity allows the compound to modify the structure and function of biomolecules, making it useful in biochemical and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar to 4-(bromomethyl)-3-ethyl-1H-pyrazole, benzyl bromide contains a bromomethyl group attached to a benzene ring.
4-(Bromomethyl)benzoic Acid: This compound has a bromomethyl group attached to a benzoic acid moiety and is used in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzonitrile: This compound is used in the synthesis of ligands and other complex molecules.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and an ethyl group on the pyrazole ring. This combination of functional groups provides distinct reactivity and makes the compound versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H9BrN2 |
|---|---|
Molekulargewicht |
189.05 g/mol |
IUPAC-Name |
4-(bromomethyl)-5-ethyl-1H-pyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
HFKCCASQNIRZAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NN1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


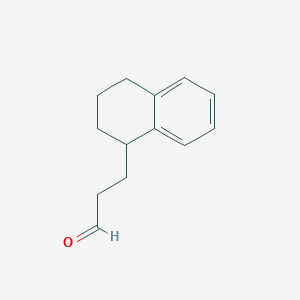
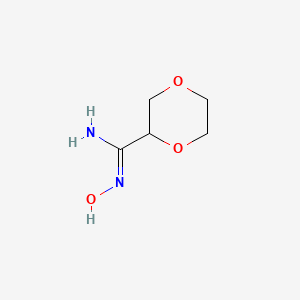

![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)



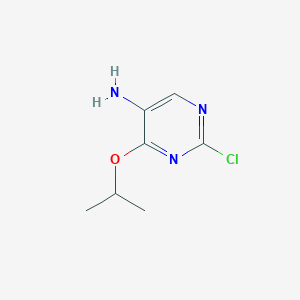

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)
